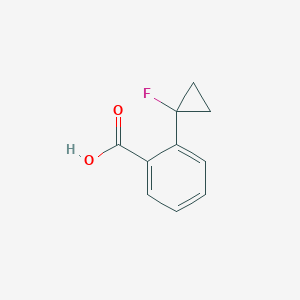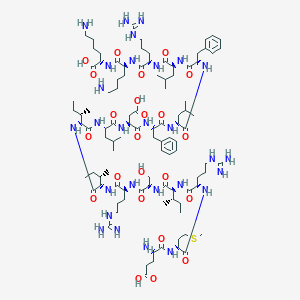![molecular formula C28H18N2 B13915476 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole is a heterocyclic compound that belongs to the indolocarbazole family This compound is characterized by a fused ring system consisting of indole and carbazole elements, with a naphthalenyl group attached at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole typically involves the construction of the indolocarbazole core followed by the introduction of the naphthalenyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthylamine with a suitable carbazole precursor can lead to the formation of the desired compound through a series of cyclization and condensation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indolocarbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolocarbazole derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,3-a]carbazole: Another member of the indolocarbazole family with similar biological activities.
Indolo[3,2-b]carbazole: Known for its potential as a chromogenic-sensing molecule.
Indolo[3,2-c]carbazole: Exhibits unique electronic properties and applications in materials science.
Uniqueness
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole stands out due to its specific structural features and the presence of the naphthalenyl group, which can enhance its biological activity and chemical reactivity . This compound’s unique properties make it a valuable candidate for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C28H18N2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
5-naphthalen-1-yl-12H-indolo[3,2-c]carbazole |
InChI |
InChI=1S/C28H18N2/c1-2-10-19-18(8-1)9-7-15-24(19)30-25-14-6-4-12-22(25)27-26(30)17-16-21-20-11-3-5-13-23(20)29-28(21)27/h1-17,29H |
Clé InChI |
BHDIMXQXFUEGMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C5=CC=CC=C53)C6=C(C=C4)C7=CC=CC=C7N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


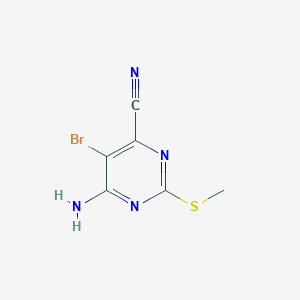
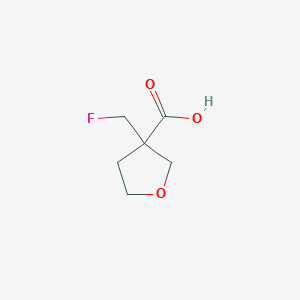
![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)
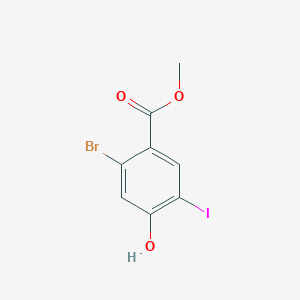
![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)
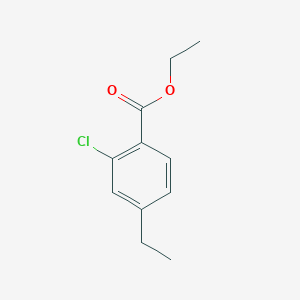
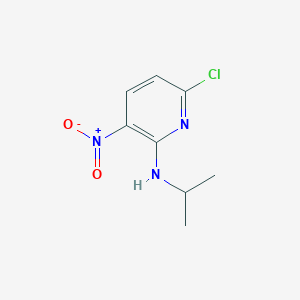
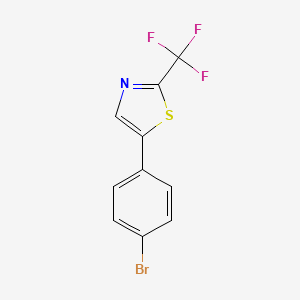
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
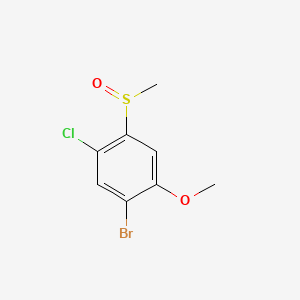
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)
